Manganese lactate

Description

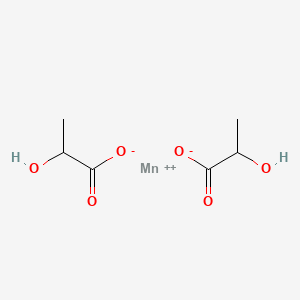

Structure

3D Structure of Parent

Properties

CAS No. |

51877-53-3 |

|---|---|

Molecular Formula |

C6H10MnO6 |

Molecular Weight |

233.08 g/mol |

IUPAC Name |

2-hydroxypropanoate;manganese(2+) |

InChI |

InChI=1S/2C3H6O3.Mn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

KSNGEYQWLMRSIR-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2] |

Other CAS No. |

74051-88-0 16039-56-8 51877-53-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Manganese Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese lactate (B86563), a compound of interest in nutritional supplements, food fortification, and pharmaceutical applications.[1][2][3] This document details common synthesis routes, outlines key characterization methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction to Manganese Lactate

This compound (Mn(C₃H₅O₃)₂) is an organic salt formed between manganese and lactic acid.[1][4] It typically appears as light pink crystals and is soluble in water and ethanol.[1][4] The compound often forms crystalline hydrates, most commonly as a dihydrate or trihydrate (Mn(C₃H₅O₃)₂·nH₂O, where n=2 or 3).[1][4] In these structures, the lactate molecule acts as a bidentate ligand, coordinating with the manganese ion.[4] Manganese itself is an essential trace mineral vital for numerous biological functions, including bone development, metabolism, and acting as a cofactor for various enzymes.[3][5] This biological significance underpins the use of this compound as a bioavailable source of manganese in various applications.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a manganese source with lactic acid. The most common methods involve the use of manganese carbonate or manganese oxides.

Direct Reaction with Manganese Carbonate

A prevalent and straightforward method for synthesizing this compound is the dissolution of manganese carbonate (MnCO₃) in an aqueous solution of lactic acid (C₃H₆O₃).[4][6] This reaction is an acid-base neutralization that produces this compound, carbon dioxide, and water. The effervescence of CO₂ drives the reaction to completion.

The balanced chemical equation is: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O [4]

Reaction with Manganese Oxide

Another viable synthesis route involves reacting manganese(II) oxide (MnO) with lactic acid.[7] This method also yields a pale pink solution of this compound from which crystals can be obtained upon cooling or evaporation.[7]

The balanced chemical equation is: MnO + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O

Characterization of this compound

A thorough characterization of synthesized this compound is crucial to confirm its identity, purity, and structural properties. Standard analytical techniques include X-ray diffraction, thermal analysis, and spectroscopic methods.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystalline structure of this compound. It provides information on the crystal system, space group, and unit cell dimensions. This compound has been shown to crystallize in different hydrated forms, with the dihydrate and trihydrate being well-characterized. The dihydrate typically forms an orthorhombic crystal structure, while the trihydrate is monoclinic.[4]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing information about dehydration and decomposition processes. For instance, the thermal decomposition of manganese oxalate (B1200264), a related compound, proceeds in distinct stages corresponding to dehydration followed by the decomposition of the oxalate to form manganese oxides.[8][9] A similar multi-stage decomposition is expected for this compound, starting with the loss of water molecules, followed by the decomposition of the lactate ligand to ultimately yield manganese oxides like Mn₂O₃ or Mn₃O₄ at higher temperatures.[8][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups of the lactate ligand. The coordination of the carboxylate and hydroxyl groups to the manganese ion will cause shifts in their respective vibrational frequencies compared to free lactic acid, providing evidence of salt formation and coordination.

Scanning Electron Microscopy (SEM)

SEM is employed to analyze the surface morphology and particle shape of the synthesized this compound crystals. This technique provides high-resolution images of the material's topography, which can be correlated with the synthesis conditions. For example, in the synthesis of magnesium lactate, SEM analysis revealed smooth, crystalline structures.[11]

Data Presentation

Table 1: Synthesis Parameters for this compound

| Method | Manganese Source | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Oxide Reaction | MnO | Lactic acid, Distilled water | 50–70 | 14 | 80 | [7] |

| Carbonate Reaction | MnCO₃ | L-lactic acid | Room Temperature | Not specified | Not specified | [6] |

Table 2: Crystallographic Data for this compound Hydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Manganese(II) L-lactate dihydrate | Mn(C₃H₅O₃)₂·2H₂O | Orthorhombic | P2₁2₁2₁ | 6.117(2) | 12.183(5) | 14.633(5) | [4][6] |

| Manganese(II) lactate trihydrate | Mn(C₃H₅O₃)₂·3H₂O | Monoclinic | P2₁ | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

Protocol for Synthesis from Manganese(II) Oxide

This protocol is adapted from the synthesis of manganese carboxylates as described in the literature.[7]

-

Preparation: Add 12.5 mmol of Manganese(II) Oxide (MnO) to a solution containing 30 mmol of lactic acid in 20 mL of distilled water in a reaction flask.

-

Reaction: Heat the mixture and maintain the temperature between 50-70°C for 14 hours with continuous stirring. The reaction should result in a clear, pale pink solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystals of this compound will form.

-

Isolation: Filter the crystals from the solution using a Buchner funnel.

-

Washing and Drying: Wash the collected crystals with a small amount of cold distilled water and then air dry them. An 80% yield can be expected.[7]

Protocol for X-Ray Diffraction (XRD) Analysis

This is a general protocol for single-crystal XRD analysis.[6]

-

Crystal Selection: Select a suitable single crystal of this compound (e.g., 0.4 x 0.35 x 0.3 mm) and mount it on a goniometer head.

-

Data Collection: Use a diffractometer (e.g., Syntex P2₁) with monochromatized Mo Kα radiation (λ = 0.71069 Å).

-

Measurement: Measure the intensities using a 2θ-ω scan technique. Collect reflections up to a specified 2θ angle (e.g., 30°).

-

Data Processing: Apply necessary corrections to the data, such as absorption corrections based on ψ-scan data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic coordinates and thermal parameters using full-matrix least-squares methods.

Protocol for Thermogravimetric Analysis (TGA)

This is a general protocol for TGA.

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition events and the corresponding percentage mass loss.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Reaction of manganese carbonate with lactic acid.

Caption: Logical relationships in this compound characterization.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. What is this compound - Properties & Specifications [eleph-citrics.com]

- 3. jostchemical.com [jostchemical.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Oxidation of Lactic Acid by Manganese(III) in Sulfuric Acid Medium: Kinetics and Mechanism [article.sapub.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. globethesis.com [globethesis.com]

- 9. Kinetics for Thermal Decomposition of Manganese Compounds - Master's thesis - Dissertation [dissertationtopic.net]

- 10. rsc.org [rsc.org]

- 11. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Manganese (II) Lactate

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of manganese (II) lactate (B86563), a compound of interest to researchers, scientists, and professionals in drug development. This document details the crystallographic parameters of its dihydrate and trihydrate forms, outlines the experimental protocols for their characterization, and presents visualizations of its molecular geometry and analytical workflow.

Introduction

Manganese (II) lactate, with the chemical formula Mn(C₃H₅O₃)₂, is a salt formed between the divalent manganese cation (Mn²⁺) and the lactate anion. It exists in different hydrated forms, most notably as a dihydrate (Mn(C₃H₅O₃)₂·2H₂O) and a trihydrate (Mn(C₃H₅O₃)₂·3H₂O).[1][2] The precise three-dimensional arrangement of atoms within these crystal structures is crucial for understanding their physicochemical properties, stability, and potential biological interactions. This guide synthesizes crystallographic data from peer-reviewed literature to offer a detailed overview for scientific applications.

Crystal Structure Data

The crystal structures of both manganese (II) lactate dihydrate and trihydrate have been elucidated using single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for ease of comparison.

Manganese (II) Lactate Dihydrate

The dihydrate form crystallizes in the orthorhombic system.[1][2]

| Parameter | Value |

| Chemical Formula | Mn(C₃H₅O₃)₂·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.117(2) Å, b = 12.183(5) Å, c = 14.633(5) Å |

| Volume | 1090.5 ų |

| Z (Formula units/cell) | 4 |

| Coordination Geometry | Octahedral |

Table 1: Crystallographic data for Manganese (II) Lactate Dihydrate.

Manganese (II) Lactate Trihydrate

The trihydrate form crystallizes in the monoclinic system.[2][3]

| Parameter | Value |

| Chemical Formula | Mn(C₃H₅O₃)₂·3H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.634(2) Å, b = 6.098(1) Å, c = 10.730(2) Å, β = 117.89(3)° |

| Volume | 614.7(2) ų |

| Z (Formula units/cell) | 2 |

| Coordination Geometry | Octahedral |

Table 2: Crystallographic data for Manganese (II) Lactate Trihydrate.

Experimental Protocols

The determination of the crystal structures of manganese (II) lactate hydrates involves two primary stages: synthesis of the single crystals and their analysis by X-ray diffraction.

Synthesis of Single Crystals

Manganese (II) Lactate Dihydrate: Single crystals of the dihydrate can be prepared by the reaction of manganese (II) carbonate with L-lactic acid. The resulting solution is then allowed to evaporate slowly at room temperature, leading to the formation of nearly colorless orthorhombic needles or plates.[1]

Manganese (II) Lactate Trihydrate: Single crystals of the racemic trihydrate are synthesized by reacting manganese (II) oxide (MnO) with a solution of lactic acid in distilled water. The reaction mixture is maintained at a temperature between 50-70°C. Upon standing at room temperature for an extended period (e.g., 20 hours), colorless crystals of the trihydrate are formed, which can then be filtered, washed, and air-dried.[3]

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.

A suitable single crystal of either the dihydrate or trihydrate is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector as the crystal is rotated.

The collected diffraction data are then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined by solving the phase problem and refining the structural model against the experimental data. This refinement process yields precise information on bond lengths, bond angles, and the overall molecular geometry.

Visualizations

To further elucidate the structural aspects and experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for determining the crystal structure of manganese (II) lactate.

In both the dihydrate and trihydrate forms, the manganese (II) ion is in an octahedral coordination environment.

Caption: Coordination geometry of the Mn(II) ion in the lactate hydrates.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of manganese (II) lactate in its dihydrate and trihydrate forms. The quantitative crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers and scientists. A thorough understanding of the atomic arrangement is fundamental for further studies into the material's properties and its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to the Solubility of Manganese Lactate

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients and excipients is fundamental. Manganese lactate (B86563), a salt of manganese and lactic acid, is utilized in various applications, including as a nutrient and dietary supplement. This technical guide provides a comprehensive overview of the solubility of manganese lactate in different solvents, details established experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound. It is important to note that for many common organic solvents, precise solubility values have not been formally documented.

| Solvent | Formula | Temperature (°C) | Solubility | Form | Citation |

| Water | H₂O | 25 | ≥ 10 g/100 mL | Dihydrate | [2][4] |

| Water | H₂O | 20 | 10 - 100 g/L | Trihydrate | [5] |

| Ethanol | C₂H₅OH | Not Specified | Soluble | Not Specified | [1][2] |

| Methanol (B129727) | CH₃OH | Not Specified | No Data Available | Not Specified | |

| Dimethyl Sulfoxide (B87167) | (CH₃)₂SO | Not Specified | No Data Available | Not Specified |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound can be carried out using standardized methods. The OECD Guideline 105 and the US EPA OPPTS 830.7840 provide a robust framework for this purpose. For a substance like this compound, which has a solubility greater than 10⁻² g/L, the "Flask Method" is the recommended approach.

Principle of the Flask Method

The flask method involves dissolving the test substance in a solvent at a specific temperature until equilibrium is reached, resulting in a saturated solution. The concentration of the substance in the saturated solution is then determined analytically, providing the solubility value.

Detailed Methodology

-

Preliminary Test:

-

A preliminary test is conducted to estimate the approximate solubility. This helps in determining the appropriate amount of substance and the time required to reach equilibrium for the definitive test.

-

A coarse measurement can be made by adding the substance in stepwise amounts to a known volume of the solvent until a precipitate is observed.

-

-

Apparatus and Reagents:

-

Constant temperature bath or shaker with temperature control (e.g., 25 ± 0.5 °C).

-

Volumetric flasks.

-

Analytical balance.

-

Centrifuge or filtration apparatus (with filters that do not interact with the substance or solvent).

-

A suitable analytical instrument for quantifying the concentration of this compound in solution (e.g., UV-Vis spectrophotometer, atomic absorption spectrometer, or HPLC).

-

This compound (of known purity).

-

Solvent of interest (e.g., deionized water, absolute ethanol).

-

-

Procedure:

-

An excess amount of this compound, as determined from the preliminary test, is added to a known volume of the solvent in a flask.

-

The flask is then agitated in a constant temperature bath for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the exact time should be informed by the preliminary test. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been established (i.e., the concentration no longer changes with time).

-

After reaching equilibrium, the mixture is allowed to stand at the test temperature to allow for the separation of the undissolved solid.

-

The saturated solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to maintain the temperature during this step to avoid changes in solubility.

-

The concentration of this compound in the clear supernatant or filtrate is then determined using a validated analytical method.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

-

Data Analysis and Reporting:

-

The solubility is reported as the average concentration from the triplicate measurements, expressed in units such as g/L, mg/mL, or mol/L.

-

The report should include the test substance's identity and purity, the solvent used, the experimental temperature, the analytical method employed, and the individual and mean solubility values with their standard deviation.

-

Visualization of Experimental Workflow

The logical flow of determining the solubility of this compound using the flask method is depicted in the following diagram.

References

An In-depth Technical Guide to the Thermal Decomposition of Manganese Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese lactate (B86563), a process of significant interest in the synthesis of manganese-based nanomaterials for various applications, including catalysis and biomedicine. This document details the expected decomposition pathway, quantitative analysis through thermogravimetric (TGA) and differential scanning calorimetry (DSC) data, and a detailed experimental protocol for characterization.

Introduction to Manganese Lactate

This compound, with the chemical formula Mn(C₃H₅O₃)₂, is the manganese salt of lactic acid. It typically exists in hydrated forms, most commonly as manganese(II) lactate dihydrate (Mn(C₃H₅O₃)₂·2H₂O) or trihydrate (Mn(C₃H₅O₃)₂·3H₂O).[1][2] It presents as light pink crystals and is soluble in water.[1][2] The thermal decomposition of this compound is a crucial method for producing various manganese oxides, with the final product being dependent on the decomposition temperature and atmospheric conditions.

Thermal Decomposition Pathway

The expected decomposition steps in an inert or oxidizing atmosphere are:

-

Dehydration: The loss of water molecules of crystallization.

-

Decomposition of Anhydrous Lactate: The breakdown of the organic lactate moiety, leading to the formation of an intermediate manganese carbonate or a mixture of manganese oxides.

-

Oxidation of Manganese Species: Further conversion of intermediate manganese species to more stable manganese oxides at higher temperatures.

Quantitative Data from Thermal Analysis

The following tables summarize the expected quantitative data from the thermal analysis of this compound dihydrate. The values are based on theoretical calculations and analogies with the thermal decomposition of similar manganese carboxylates.

Table 1: Summary of TGA Data for this compound Dihydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Residual Mass (%) | Gaseous Products |

| Dehydration | 100 - 200 | 13.39 | 86.61 | H₂O |

| Decomposition of Anhydrous Lactate | 250 - 400 | 55.76 | 30.85 | CO, CO₂, H₂O, various organic fragments |

| Oxidation to Mn₃O₄ | 400 - 600 | - | 28.11 | - |

Table 2: Summary of DSC Data for this compound Dihydrate

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) |

| Dehydration | ~150 | Endothermic |

| Decomposition of Anhydrous Lactate | ~350 | Exothermic |

| Crystalline Phase Transitions of Manganese Oxides | >500 | Endothermic/Exothermic |

Experimental Protocols

A detailed methodology for the thermal analysis of this compound is provided below. This protocol is based on standard procedures for thermogravimetric analysis and differential scanning calorimetry.[5][6][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.

Procedure:

-

Accurately weigh 5-10 mg of this compound dihydrate into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidizing environment.

-

Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

If using a TGA-MS, monitor the evolution of gaseous products simultaneously.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions and decomposition events.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound dihydrate into an aluminum or sealed pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen or air purge.

-

Record the heat flow as a function of temperature.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Logical Relationship of Decomposition Products

Relevance for Drug Development Professionals

The thermal decomposition of this compound is a valuable method for producing manganese oxide nanoparticles (NPs). These NPs have garnered significant attention in the biomedical field, particularly in drug delivery and as contrast agents for magnetic resonance imaging (MRI).[8] The controlled thermal decomposition allows for the synthesis of NPs with specific sizes, morphologies, and surface properties, which are critical for their in vivo behavior.[8]

Manganese is an essential trace element, and its ions can be released from manganese oxide NPs in the acidic environment of endosomes, leading to a "turn ON" MRI contrast.[8] This property is being explored for the development of smart diagnostic agents. Furthermore, the porous nature of some manganese oxide NPs makes them suitable as nanocarriers for targeted drug delivery. Understanding the synthesis of these NPs from precursors like this compound is the first step in harnessing their potential for therapeutic and diagnostic applications. While no direct signaling pathways involving this compound are prominently documented in the context of its thermal decomposition products, the biological effects of the resulting manganese ions and nanoparticles are a subject of ongoing research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. globethesis.com [globethesis.com]

- 4. Kinetics for Thermal Decomposition of Manganese Compounds - Master's thesis - Dissertation [dissertationtopic.net]

- 5. photos.labwrench.com [photos.labwrench.com]

- 6. youtube.com [youtube.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Manganese Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese lactate (B86563), the salt of manganese and lactic acid, is a compound of interest in various fields, including nutrition and medicine. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for studying its interactions in biological systems. This technical guide provides an in-depth overview of the spectroscopic characteristics of manganese lactate, including UV-Visible, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy. This document summarizes key quantitative data, outlines detailed experimental protocols for analysis, and presents visual workflows to facilitate comprehension.

Introduction

This compound (Mn(C₃H₅O₃)₂) is an organic salt that exists as a light pink crystalline solid. It is soluble in water and ethanol (B145695) and can form hydrates, most commonly the dihydrate and trihydrate forms.[1] The manganese ion in this compound is in the +2 oxidation state (Mn(II)). The lactate anion acts as a bidentate ligand, coordinating to the manganese ion through the carboxylate oxygen and the hydroxyl oxygen. In the solid state, water molecules also coordinate to the manganese ion, completing an octahedral coordination geometry.[1][2] The spectroscopic properties of this compound are primarily determined by the electronic structure of the Mn(II) ion and the vibrational modes of the lactate ligand.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or ion. For this compound, the UV-Vis spectrum is dominated by the d-d electronic transitions of the Mn(II) ion.

Key Spectroscopic Data:

Aqueous solutions of Mn(II) salts are typically pale pink, indicating weak absorption in the visible region.[3] The UV-Vis spectrum of Mn(II) in an aqueous solution exhibits several weak absorption bands corresponding to spin-forbidden d-d transitions. The exact peak positions and intensities can be influenced by the ligand field.

| Wavelength (nm) | Assignment (for aqueous Mn(II)) | Reference |

| ~336 | ⁶A₁g → ⁴T₁g(G) | [3] |

| ~357 | ⁶A₁g → ⁴T₂g(G) | [3] |

| ~401 | ⁶A₁g → ⁴A₁g(G), ⁴E_g(G) | [3] |

| ~433 | ⁶A₁g → ⁴T₂g(D) | [3] |

| ~530 | ⁶A₁g → ⁴T₁g(D) | [3] |

Note: These are general absorption peaks for aqueous Mn(II) ions and are expected to be present in the spectrum of this compound solutions.

Experimental Protocol: UV-Vis Spectroscopy of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound by dissolving a known mass in deionized water.

-

Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

-

Prepare a blank solution using deionized water.

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

Set the wavelength range from 300 to 800 nm.[3]

-

Use quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Record a baseline spectrum using the blank solution.

-

Measure the absorbance spectra of the standard solutions and the unknown sample.

-

Identify the characteristic absorption peaks of Mn(II).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound is characterized by the vibrational frequencies of the lactate ligand and the coordinated water molecules.

Key Spectroscopic Data:

The IR spectrum will show characteristic bands for the hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups of the lactate molecule. Coordination of the lactate and water molecules to the manganese ion can cause shifts in the positions of these bands compared to free lactic acid.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (coordinated water and lactate hydroxyl) |

| ~2980 | C-H stretching (methyl group) |

| ~1600 | Asymmetric COO⁻ stretching |

| ~1450 | C-H bending |

| ~1400 | Symmetric COO⁻ stretching |

| ~1100 | C-O stretching (hydroxyl) |

Note: These are expected positions and may vary slightly depending on the hydration state and crystal structure.

Experimental Protocol: FT-IR Spectroscopy of this compound

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or the clean ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample.

-

Perform baseline correction and peak picking to identify the characteristic vibrational bands.

-

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study aqueous solutions.

Key Spectroscopic Data:

The Raman spectrum of this compound will also show the characteristic vibrational modes of the lactate ligand.

| Raman Shift (cm⁻¹) | Assignment |

| ~2940 | C-H stretching (methyl group) |

| ~1450 | C-H bending |

| ~1410 | Symmetric COO⁻ stretching |

| ~930 | C-C stretching |

| ~860 | C-COO⁻ stretching |

Note: These are expected positions based on the Raman spectrum of lactate.[4][5] The interaction with Mn(II) may cause slight shifts.

Experimental Protocol: Raman Spectroscopy of this compound

-

Sample Preparation:

-

Solid samples can be analyzed directly by placing them under the microscope objective of the Raman spectrometer.

-

Aqueous solutions can be placed in a quartz cuvette or a glass vial.

-

-

Instrumentation:

-

Data Acquisition:

-

Acquire the Raman spectrum of the sample.

-

Perform cosmic ray removal and baseline correction.

-

Identify the characteristic Raman bands of the lactate moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR of the lactate ligand can be studied. However, the paramagnetic nature of the Mn(II) ion significantly affects the NMR spectra.

Key Spectroscopic Data:

The Mn(II) ion is a paramagnetic d⁵ ion, which causes significant broadening and shifting of the NMR signals of the nearby lactate protons and carbons.[8] This makes high-resolution NMR challenging. The signals will be much broader than those of a diamagnetic lactate salt.

-

¹H NMR: The quartet of the α-proton and the doublet of the methyl protons of lactate will be significantly broadened and may be difficult to resolve.

-

¹³C NMR: The signals for the carbonyl, α-carbon, and methyl carbon will also be broadened.

Experimental Protocol: NMR Spectroscopy of this compound

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

-

Instrumentation:

-

Use a high-field NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Data Acquisition:

-

Due to the paramagnetic broadening, a larger number of scans may be required to obtain a reasonable signal-to-noise ratio.

-

The interpretation will focus on the broadened line shapes and chemical shifts, which can provide information about the proximity of the nuclei to the paramagnetic center.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the Mn(II) ion.

Key Spectroscopic Data:

The X-band EPR spectrum of Mn(II) (S = 5/2, I = 5/2) in a solution or powder sample is typically characterized by a six-line hyperfine splitting pattern centered around g ≈ 2.0.[9][10] This arises from the interaction of the unpaired electron spins with the ⁵⁵Mn nucleus. The shape and resolution of the spectrum can provide information about the coordination environment and symmetry of the Mn(II) ion.

| Parameter | Typical Value for Mn(II) |

| g-value | ~2.0 |

| Hyperfine coupling constant (A) | ~90-100 G |

Experimental Protocol: EPR Spectroscopy of this compound

-

Sample Preparation:

-

For solutions, use a quartz EPR tube. The concentration should be optimized to avoid excessive spin-spin broadening.

-

For powder samples, pack the solid into an EPR tube.

-

Measurements are often performed at cryogenic temperatures (e.g., liquid nitrogen or helium) to improve spectral resolution.

-

-

Instrumentation:

-

Use an X-band EPR spectrometer.

-

-

Data Acquisition:

-

Record the EPR spectrum.

-

Determine the g-value and the hyperfine coupling constant from the spectrum.

-

The spectral line shape can be analyzed to gain insights into the local environment of the Mn(II) ion.

-

Visualizations

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic properties of this compound are a composite of the characteristics of the Mn(II) ion and the lactate ligand. UV-Vis and EPR spectroscopies are primarily used to probe the electronic properties of the manganese center, while IR and Raman spectroscopies provide information on the vibrational modes of the lactate and coordinated water molecules. NMR spectroscopy, although complicated by the paramagnetic nature of Mn(II), can offer insights into the structure. A multi-technique approach, as outlined in this guide, is essential for a comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Rapid and green detection of manganese in electrolytes by ultraviolet-visible spectrometry to control pollutant discharge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sclaser.mit.edu [sclaser.mit.edu]

- 5. Machine Learning-Assisted Raman Spectroscopy for pH and Lactate Sensing in Body Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. minsocam.org [minsocam.org]

- 8. (55Mn) Manganese NMR [chem.ch.huji.ac.il]

- 9. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Genesis of a Compound: An In-depth Technical Guide to the History and Discovery of Manganese Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and foundational science of manganese lactate (B86563). From its initial synthesis in the mid-19th century to its contemporary applications, this document consolidates key findings, experimental methodologies, and the evolving understanding of its physicochemical properties and biological significance. This guide is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering a detailed historical context and technical data to support further investigation and innovation.

Introduction

Manganese lactate, the manganese salt of lactic acid, is a compound with a rich, albeit not widely chronicled, history. Emerging from the burgeoning field of 19th-century chemistry, its initial applications were primarily in the medical field as a therapeutic agent. Over time, a deeper understanding of its chemical properties and the distinct biological roles of its constituent ions, manganese and lactate, has broadened its scientific and commercial interest. This guide will trace the path of its discovery, elucidate its fundamental chemical characteristics, and explore the biological pathways it may influence.

Historical Development and Discovery

The discovery of this compound is intrinsically linked to the isolation and characterization of its components: manganese and lactic acid. Manganese was first isolated as an element in 1774 by the Swedish chemist Johan Gottlieb Gahn.[1] Lactic acid was isolated even earlier, in 1780, by another Swedish chemist, Carl Wilhelm Scheele, from sour milk.

While the exact date and discoverer of the first synthesis of this compound remain to be definitively pinpointed in primary literature, historical medical and pharmaceutical texts from the mid-19th century provide strong evidence of its early use. The compound appears under the Latin name "manganum lacticum ".

The advocacy for its therapeutic use is significantly attributed to the Belgian physician Théodore Hannon (1814-1890), a professor at the Free University of Brussels. Hannon was a proponent of using manganese salts, often in conjunction with iron, for treating conditions like chlorosis (a form of iron-deficiency anemia). His work suggests that this compound was likely synthesized and in medical use by the 1850s. Early preparations would have followed straightforward chemical principles of the time.

Physicochemical Properties

Manganese (II) lactate is an organic chemical compound with the formula Mn(C₃H₅O₃)₂. It typically exists as a dihydrate or trihydrate.

| Property | Value |

| Chemical Formula | C₆H₁₀MnO₆ |

| Molar Mass | 233.08 g/mol (anhydrous) |

| Appearance | Light pink or white crystalline powder |

| Solubility | Soluble in water |

Synthesis and Experimental Protocols

The foundational method for synthesizing this compound has remained largely unchanged since its inception, relying on the acid-base reaction between a manganese source and lactic acid.

Historical Synthesis Method

The earliest preparations of this compound likely involved the reaction of manganese carbonate with lactic acid. This method is still a common laboratory and industrial preparation route.

Reaction: MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O + CO₂

Experimental Protocol (Reconstructed from historical principles):

-

Preparation of Reactants: A known quantity of manganese carbonate (MnCO₃) is weighed. A stoichiometric excess of a dilute lactic acid (C₃H₆O₃) solution is prepared.

-

Reaction: The manganese carbonate is slowly added to the lactic acid solution with constant stirring. Effervescence (release of CO₂) will be observed. The addition is continued until all the manganese carbonate has reacted.

-

Filtration: The resulting solution is filtered to remove any unreacted manganese carbonate or other insoluble impurities.

-

Crystallization: The filtrate is gently heated to concentrate the solution. Upon cooling, this compound crystals will form.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water, and then dried.

Modern Synthesis Variations

While the carbonate method remains prevalent, other manganese sources can be utilized.

From Manganese (II) Oxide: MnO + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + H₂O

This method avoids the effervescence of the carbonate reaction but may require heating to facilitate the dissolution of the manganese oxide.

Potential Biological Signaling Pathways

A direct and exclusive signaling pathway for this compound as a single entity is not well-defined in the literature. However, by examining the known biological roles of its constituent ions, we can infer its potential influence on several cellular processes.

Manganese-Activated Interferon/STAT1 Pathway

Recent studies have shown that manganese ions (Mn²⁺) can act as specific elicitors of the interferon-dependent signaling pathways. This is a critical finding for understanding the immunomodulatory potential of manganese-containing compounds.

This pathway highlights how manganese, when delivered as this compound, could potentially modulate immune responses by triggering interferon-like signaling cascades.

Lactate's Role in the Tumor Microenvironment

Lactate is no longer considered merely a metabolic waste product. In the context of cancer biology, it is a key player in the tumor microenvironment, contributing to immunosuppression and promoting tumor growth through mechanisms like the Warburg effect.

While this compound would contribute to the lactate pool, its therapeutic application in this context would require careful consideration of the pro-tumoral effects of lactate.

Conclusion

This compound is a compound with a history rooted in 19th-century medicine. While its discovery lacks a singular, celebrated moment, its persistence in scientific and medical literature speaks to its utility. The foundational synthesis protocols, based on simple acid-base chemistry, have proven robust. Modern research is beginning to shed light on the complex biological roles of its constituent ions, suggesting that this historical compound may yet find new applications in immunology and other fields. This guide provides a consolidated resource to bridge the historical context with contemporary scientific inquiry, fostering a deeper understanding for the next generation of research and development.

References

The Elusive Presence of Manganese Lactate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese is an essential trace element vital for numerous biological processes, while lactate (B86563) is a key metabolite in cellular energetics. The potential for these two molecules to form manganese lactate in vivo has been a subject of interest, particularly in organisms that accumulate high concentrations of manganese, such as certain lactic acid bacteria. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound. It delves into the indirect evidence supporting its formation, presents quantitative data for total manganese and lactate in various biological contexts, details relevant experimental protocols, and explores the hypothesized roles of this complex, primarily in antioxidant defense. While direct quantitative evidence for naturally occurring this compound remains elusive, this guide synthesizes the available information to provide a robust framework for researchers in this field.

Introduction

Manganese (Mn) is a critical cofactor for a multitude of enzymes, including those involved in metabolism, antioxidant defense, and bone formation[1]. Lactate, traditionally viewed as a metabolic waste product, is now recognized as a crucial player in cellular and systemic energy homeostasis. The chemical interaction between manganese and lactate can lead to the formation of this compound, a salt that is utilized as a dietary supplement and food additive[1][2][3][4][5]. However, its natural occurrence as a distinct molecular entity within biological systems is not well-documented.

This guide aims to critically evaluate the evidence for the endogenous formation of this compound, with a particular focus on microbial systems where high intracellular concentrations of both manganese and lactate create favorable conditions for its formation.

Evidence for the Natural Occurrence of this compound

Direct quantification of this compound from biological tissues has not been reported in the scientific literature. Its existence is largely inferred from the co-localization of high levels of both manganese and lactate in specific organisms, most notably the lactic acid bacterium Lactobacillus plantarum.

In Microorganisms

Lactobacillus plantarum is known to accumulate manganese to extraordinarily high intracellular concentrations, reaching up to 35 mM[6][7]. This accumulation is part of a unique antioxidant defense mechanism that allows the bacterium to survive in aerobic environments despite lacking the common antioxidant enzyme, catalase. It has been proposed that in the lactate-rich intracellular environment of this fermenting bacterium, manganese forms complexes with small metabolites, including lactate and phosphate[3]. These manganese-lactate complexes are hypothesized to act as superoxide (B77818) dismutase (SOD) mimetics, scavenging superoxide radicals and protecting the cell from oxidative damage[8].

Quantitative Data

While specific concentrations of this compound are not available, the following tables summarize the reported concentrations of total manganese and lactate in various biological systems, providing context for the potential for their interaction.

Table 1: Manganese Concentrations in Biological Samples

| Biological Sample | Organism | Concentration | Reference(s) |

| Intracellular | Lactobacillus plantarum | Up to 35 mM | [6][7] |

| Hair | Hereford Cattle | 25 ppm (median) | [9] |

| Liver | Hereford Cattle | 2.6 ppm (median) | [9] |

| Kidneys | Hereford Cattle | 1.0 ppm (median) | [9] |

| Muscle | Hereford Cattle | 0.2 ppm (median) | [9] |

| Brain | Hereford Cattle | 0.5 ppm (median) | [9] |

| Plant Tissue | General | 20 - 300 ppm (normal range) | [10] |

| Bone | Human | 0.89 µg/g dry bone (median) | [11] |

Table 2: Lactate Concentrations in Biological Samples

| Biological Sample | Condition | Concentration | Reference(s) |

| Intracellular | Lactococcus cremoris (translationally blocked) | ~4 mM (with Mn), ~25 mM (without Mn) | [12] |

| Human Blood | Normal | 1-2 mM | |

| Human Blood | Lactic Acidosis | ≥4 mM | [13] |

| Human Blood | Critical Threshold (Emergency) | ≥8 mM | [13] |

Experimental Protocols

The analysis of this compound in biological matrices is challenging due to the potential for the complex to dissociate during sample preparation and analysis. Therefore, specialized techniques are required.

Sample Preparation for Speciation Analysis

To preserve the integrity of metal-ligand complexes, sample preparation should be as gentle as possible.

-

Tissue Homogenization: Tissues should be homogenized in a non-denaturing buffer at low temperatures.

-

Cell Lysis: For microorganisms, enzymatic lysis or gentle mechanical disruption (e.g., bead beating for short durations) is preferred over harsh chemical treatments.

-

Extraction: Use of mild extraction buffers is crucial. Strong acids or organic solvents will likely disrupt the manganese-lactate complex.

Analytical Techniques for Speciation

Standard analytical methods detect total manganese or total lactate, not the complex. Speciation analysis requires the coupling of a separation technique with a sensitive detection method.

-

Separation:

-

Size Exclusion Chromatography (SEC): Separates molecules based on their size. This technique is mild and can help to separate protein-bound manganese from small molecule complexes like this compound[14].

-

Capillary Electrophoresis (CE): Separates ions based on their electrophoretic mobility. This method is also well-suited for preserving the integrity of metal complexes[14].

-

-

Detection:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis that can be coupled with SEC or CE to detect manganese in the separated fractions.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Can provide information on the molecular weight of the intact manganese-lactate complex.

-

Protocol for Total Manganese Determination

A common method for total manganese analysis is electrothermal atomic absorption spectrometry (ETAAS)[15].

-

Digestion: The biological sample is digested using a mixture of oxidizing acids (e.g., nitric and perchloric acid) to break down the organic matrix.

-

Analysis: The digested sample is introduced into a graphite (B72142) furnace, where it is atomized.

-

Detection: The absorbance of light by the manganese atoms at a specific wavelength is measured and correlated to the concentration.

Protocol for Lactate Determination

Enzymatic methods are commonly used for the specific quantification of lactate[16][17].

-

Reaction: Lactate is oxidized to pyruvate (B1213749) by lactate oxidase or lactate dehydrogenase.

-

Detection:

-

With lactate oxidase, the production of hydrogen peroxide can be measured electrochemically or colorimetrically.

-

With lactate dehydrogenase, the reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm.

-

Signaling Pathways and Biological Roles

There is currently no evidence to suggest that this compound functions as a signaling molecule in a classical sense. Its primary hypothesized role is in antioxidant defense .

Antioxidant Defense Mechanism

In organisms like Lactobacillus plantarum, the manganese-lactate complex is thought to participate in a non-enzymatic antioxidant system.

Caption: Proposed antioxidant mechanism of the manganese-lactate complex.

The Mn(II) in the complex is oxidized to Mn(III) by superoxide, which is in turn reduced to hydrogen peroxide. The Mn(III) can then be reduced back to Mn(II) by other cellular reductants, allowing it to act catalytically.

Conclusion

The natural occurrence of this compound in biological systems is a compelling hypothesis, strongly supported by indirect evidence from manganese-accumulating microorganisms. However, direct quantitative data remains a significant gap in the current scientific literature. The technical challenges associated with the speciation analysis of this potentially labile complex have likely contributed to this lack of direct evidence.

For researchers and drug development professionals, understanding the potential for in vivo formation of this compound is crucial for elucidating the roles of manganese in health and disease, particularly in the context of the gut microbiome and oxidative stress. Future research should focus on the development and application of advanced analytical techniques to definitively identify and quantify this elusive, yet potentially significant, biological complex. This will be critical for validating its hypothesized roles and exploring its therapeutic potential.

References

- 1. Manganese in biology - Wikipedia [en.wikipedia.org]

- 2. Speciation and toxicological relevance of manganese in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manganese Complexes: Diverse Metabolic Routes to Oxidative Stress Resistance in Prokaryotes and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant effect of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Manganese Content in Lactobacillus plantarum During Inhibition with Sodium Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manganese: its acquisition by and function in the lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Neuroprotective and Therapeutic Strategies for Manganese–Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo measurement of bone manganese and association with manual dexterity: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manganese Modulates Metabolic Activity and Redox Homeostasis in Translationally Blocked Lactococcus cremoris, Impacting Metabolic Persistence, Cell Culturability, and Flavor Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Speciation and toxicological relevance of manganese in humans - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 15. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Cellular Toxicology of Manganese: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace metal crucial for various physiological processes, including enzymatic reactions and antioxidant defense. However, overexposure to manganese can lead to significant cytotoxicity, particularly neurotoxicity. This technical guide provides a comprehensive overview of the in vitro toxicology of manganese, with a focus on the cellular and molecular mechanisms underlying its detrimental effects. While the focus is on the manganese ion (Mn2+), it is important to note that much of the available research has been conducted using manganese chloride (MnCl2). The toxicological principles outlined are broadly applicable to other soluble manganese salts, including manganese lactate, as the toxicity is primarily driven by the manganese ion itself.

Cytotoxicity of Manganese in Cell Cultures

Manganese exposure elicits a dose-dependent cytotoxic response across a variety of cell lines. The toxic effects manifest as reduced cell viability, inhibition of proliferation, and loss of membrane integrity.

Table 1: Quantitative Cytotoxicity Data of Manganese in Various Cell Cultures

| Cell Line | Manganese Compound | Concentration Range | Exposure Time | Key Cytotoxic Effects | Reference(s) |

| HeLa, Human Embryonic Diploid Fibroblasts, V79, L-A Mouse Fibroblasts | Manganese Chloride | Not specified | Not specified | Dose-dependent depression of proliferation, decreased mitotic rate, increased LDH release, inhibited colony-forming ability and DNA synthesis. | [1] |

| N9 Microglia | Not specified | 50-1000 µM | Up to 48 hours | Increased LDH release at higher concentrations. | [2] |

| STHdhQ7/Q7 and STHdhQ111/Q111 (Huntington's disease model) | Not specified | 0-300 µM | 24 hours | Significant reduction in cell number, caspase-3/7 activation at supratoxic concentrations. | [3] |

| Neuro-2A (mouse neuroblastoma) | Manganese Chloride | 200 and 800 µM | 24 hours | Significant increase in LDH release, significant decrease in cellular viability. | [4] |

| SH-SY5Y (human neuroblastoma) | Manganese (Mn²⁺) | Not specified | Not specified | Dose-dependent decrease in cell viability.[5] | [5] |

| CTX (rat astrocytes) | Manganese | 150, 200, 250, 300 µmol/L | Not specified | Dose-dependent decrease in cell viability. | [6] |

| N27 (dopaminergic neuronal cells) | Manganese Nanoparticles | 25–400 µg/mL | Not specified | Time- and dose-dependent cell death. | [7] |

| HepG2 (human liver), MDCK (canine kidney), GL15 (glial), SH-SY5Y (neuronal), C2C12 (muscle) | Manganese Chloride | 0.1 µM - 1 mM | Up to 7 days | Varied sensitivity with neuronal and muscle cells showing noticeable sensitivity. | [8][9] |

Core Toxicological Mechanisms

The cytotoxic effects of manganese are underpinned by several interconnected molecular mechanisms, primarily oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.

Oxidative Stress

Manganese is known to promote the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative stress.[10] This can overwhelm the cell's antioxidant defense systems, causing damage to lipids, proteins, and DNA.

-

Increased ROS and NO Production: Studies have shown that manganese exposure leads to increased levels of ROS and nitric oxide (NO) in various cell types, including neuroblastoma cells and microglia.[2][4]

-

Redox State Imbalance: Manganese disrupts the cellular redox balance, affecting the levels of antioxidants such as glutathione (B108866) (GSH).[11]

Mitochondrial Dysfunction

Mitochondria are primary targets of manganese toxicity.[2] The accumulation of manganese within mitochondria can lead to impaired function and contribute to cell death.

-

Inhibition of Mitochondrial Respiration: Manganese can inhibit the mitochondrial electron transport chain, leading to a decrease in ATP production.

-

Reduced Mitochondrial Membrane Potential: Exposure to manganese has been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[3]

-

Mitochondrial-Mediated Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c.

Apoptosis and Regulated Cell Death

Manganese can induce programmed cell death, or apoptosis, through various signaling pathways.

-

Caspase Activation: Manganese exposure has been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-12, which is associated with endoplasmic reticulum (ER) stress.[6][12]

-

Bcl-2 Family Proteins: The expression of pro-apoptotic proteins like Bax is often upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is decreased following manganese treatment.[6]

-

Autophagy: Some studies suggest that manganese can also induce autophagy, a cellular process of self-digestion, which may act as a protective mechanism in some contexts but can also contribute to cell death.[7][13]

Key Signaling Pathways in Manganese Toxicology

Several signaling pathways are implicated in mediating the toxic effects of manganese. Understanding these pathways is crucial for developing potential therapeutic interventions.

JNK/FOXO3a Signaling Pathway

Recent evidence suggests that manganese-induced apoptosis in astrocytes can be mediated through the ROS-activated JNK/FOXO3a signaling pathway.[6]

Caption: Manganese-induced ROS-activated JNK/FOXO3a signaling pathway leading to apoptosis.

mTOR Signaling Pathway

The mTOR signaling pathway, a central regulator of cell growth and survival, has also been implicated in manganese-induced neuronal apoptosis.[14]

Caption: Manganese activates the mTOR signaling pathway, leading to neuronal apoptosis.

Endoplasmic Reticulum (ER) Stress and the PERK Pathway

Manganese can induce ER stress, which in turn can trigger apoptosis. The PERK signaling pathway is a key component of the unfolded protein response (UPR) that can also initiate protective autophagy.[13]

References

- 1. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Manganese-induced Mitochondrial Dysfunction Is Not Detectable at Exposures Below the Acute Cytotoxic Threshold in Neuronal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manganese induces oxidative stress, redox state unbalance and disrupts membrane bound ATPases on murine neuroblastoma cells in vitro: protective role of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Manganese Nanoparticle Activates Mitochondrial Dependent Apoptotic Signaling and Autophagy in Dopaminergic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organ-specific manganese toxicity: a comparative in vitro study on five cellular models exposed to MnCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Manganese(II) induces apoptotic cell death in NIH3T3 cells via a caspase-12-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manganese activates autophagy to alleviate endoplasmic reticulum stress–induced apoptosis via PERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Manganese induces neuronal apoptosis by activating mTOR signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability of Manganese Lactate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace element crucial for a multitude of physiological processes, including the function of key enzymes like manganese superoxide (B77818) dismutase, arginase, and pyruvate (B1213749) carboxylase.[1] Its involvement spans amino acid and carbohydrate metabolism, bone formation, and immune response.[1] In research and pharmaceutical development, the selection of a specific manganese salt, such as manganese lactate (B86563), necessitates a thorough understanding of its bioavailability—the extent and rate at which the manganese ion becomes available at its site of action. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the bioavailability of manganese compounds, with a specific focus on how these would be applied to manganese lactate. While direct quantitative bioavailability data for this compound is sparse in the available literature, this document outlines the established experimental frameworks used to evaluate other manganese salts, offering a robust guide for future research.

Manganese Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the bioavailability of any manganese compound begins with its ADME profile.

-

Absorption: Manganese is primarily absorbed in the small intestine via an active transport system, with potential for diffusion at higher concentrations.[1] The efficiency of absorption is relatively low, estimated at 1-5% of dietary intake in humans, and is influenced by factors such as age, with infants absorbing more than adults.[1] Iron levels in the body are inversely correlated with manganese absorption, likely due to shared transport mechanisms.[1][2]

-

Distribution: Once absorbed, manganese binds to transport proteins like transferrin and albumin in the blood, and is distributed to various tissues.[1] The highest concentrations are found in the bone, liver, pancreas, and kidneys.[1][3]

-

Metabolism: Manganese is a cofactor for numerous enzymes and its metabolism is tightly regulated to maintain stable tissue concentrations.[1]

-

Excretion: The primary route of excretion for absorbed manganese is through bile into the feces, with very little being eliminated in the urine.[1] This biliary excretion is the main mechanism for maintaining manganese homeostasis.[2]

Quantitative Data on the Bioavailability of Manganese Sources

Table 1: Relative Bioavailability of Various Manganese Sources in Broiler Chicks

| Manganese Source | Relative Bioavailability (RBV) vs. MnSO4 | Response Criterion | Reference |

| Manganese Monoxide (reagent grade) | 66% | Bone, kidney, and liver Mn concentration | [4] |

| Manganese Monoxide (feed grade) | 22.28% - 142.85% (variable by source) | Tibia Mn concentration | [5] |

| Manganese Proteinate | 105% - 128% | Tibia and liver Mn concentration, bone strength | [6][7] |

| Manganese Threonine | 150% - 202% | Tibia Mn and ash content | [8] |

Data presented is for illustrative purposes to show the range of bioavailabilities among different manganese compounds. Specific values can vary based on experimental conditions.

Experimental Protocols for Assessing Bioavailability

In Vivo Relative Bioavailability Study (Animal Model)

This protocol describes a generalized slope-ratio assay, a common method for determining the relative bioavailability of a mineral source.

Objective: To determine the relative bioavailability of this compound compared to a standard manganese source (e.g., manganese sulfate).

Model: Broiler chicks or rodents are commonly used.

Methodology:

-

Basal Diet: Formulate a basal diet that is adequate in all nutrients except for manganese, which should be at a deficient or marginally adequate level.

-

Treatment Diets: Create a series of treatment diets by supplementing the basal diet with graded levels of manganese from both the standard source (e.g., manganese sulfate) and the test source (this compound). For example, 0, 40, 80, and 120 ppm added manganese from each source.[4]

-

Experimental Design: Randomly assign experimental animals to the different dietary treatment groups. House them in appropriate conditions with ad libitum access to feed and water.

-

Feeding Period: A typical feeding period is 21 days.[4]

-

Sample Collection: At the end of the feeding period, euthanize a subset of animals from each group. Collect relevant tissues for manganese analysis, such as the tibia, liver, and kidneys.[4][6]

-

Manganese Analysis: Determine the manganese concentration in the collected tissues using an appropriate analytical method (see Section 4).

-

Data Analysis: For each manganese source, perform a linear regression of tissue manganese concentration (y-axis) against the added dietary manganese concentration (x-axis). The slope of the regression line represents the tissue uptake of manganese per unit of intake. The relative bioavailability (RBV) is calculated as: RBV (%) = (Slope of test source / Slope of standard source) x 100.[6]

In Vitro Intestinal Absorption Model (Caco-2 Cells)

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a polarized monolayer of enterocytes that serves as a valuable in vitro model for intestinal absorption.[9][10]

Objective: To assess the transport of manganese from this compound across an intestinal epithelial barrier model.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.[10]

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10]

-

Treatment: Add this compound to the apical (upper) chamber, which represents the intestinal lumen. The basolateral (lower) chamber contains a manganese-free medium and represents the bloodstream.

-

Sampling: At various time points, collect samples from the basolateral chamber to measure the amount of manganese that has been transported across the cell monolayer.

-

Quantification: Analyze the manganese concentration in the basolateral samples.

-

Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport. This allows for comparison between different manganese compounds.

In Vitro Bioaccessibility Assay

This assay simulates the conditions of the stomach to determine the fraction of manganese that becomes soluble and is therefore available for absorption.

Objective: To measure the bioaccessibility of manganese from this compound under simulated gastric conditions.

Methodology (adapted from EPA SOP for lead): [11][12][13]

-

Extraction Fluid Preparation: Prepare an extraction fluid that mimics gastric juice. A common formulation is 0.4 M glycine (B1666218) adjusted to pH 1.5 with trace metal grade hydrochloric acid.[11][12]

-

Sample Preparation: Weigh a precise amount of the this compound powder.

-

Extraction: Add the this compound sample to the extraction fluid at a solid-to-fluid ratio of 1:100 (e.g., 1 gram in 100 mL).[12]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour) with continuous end-over-end agitation to simulate stomach churning.[12]

-

Separation: After incubation, separate the solid and liquid phases by centrifugation or filtration.

-

Analysis: Measure the concentration of manganese in the liquid phase (the bioaccessible fraction).

-

Calculation: Express the bioaccessible manganese as a percentage of the total manganese in the original sample.

Analytical Methods for Manganese Quantification

Accurate quantification of manganese in biological and experimental samples is critical for bioavailability assessment.

Table 2: Common Analytical Methods for Total Manganese Quantification

| Method | Principle | Typical Application | Reference |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free manganese atoms in a flame or graphite (B72142) furnace. | Widely used for biological and environmental samples. Graphite furnace AAS (GFAAS) is more sensitive for low concentrations. | [14][15][16] |

| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Atoms and ions in a sample are excited in an argon plasma and emit light at characteristic wavelengths. | Suitable for multi-element analysis, including manganese, in a variety of sample matrices. | [14][16] |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ions generated in an argon plasma are separated by their mass-to-charge ratio. | Highly sensitive method for trace and ultra-trace element analysis. | [16][17] |

| Neutron Activation Analysis (NAA) | The sample is bombarded with neutrons, and the resulting gamma rays emitted from manganese are measured. | Very sensitive and precise, with minimal sample preparation, but requires a nuclear reactor. | [14][16] |

Note: These methods typically measure total manganese and do not distinguish between different chemical forms (speciation).[14] Hyphenated techniques, which couple a separation method with a detection method, can be used for speciation analysis.[18]

Manganese and Cellular Signaling Pathways

Excess manganese can be neurotoxic, and its effects are mediated through various cellular signaling pathways.[19] Understanding these interactions is crucial for evaluating the safety and mechanism of action of manganese compounds.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Manganese exposure has been shown to activate MAPK signaling pathways, including ERK1/2 and JNK.[20] This activation can be an early event in manganese-induced cellular responses and may contribute to both protective and pathological outcomes.[19][20]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Manganese can also induce inflammatory responses in glial cells, in part by activating the JAK2-STAT3 signaling pathway. This leads to the secretion of pro-inflammatory cytokines like TNF-α and IL-1β, which can contribute to neuronal cell death.[21]

Conclusion

While this compound is a recognized form of manganese supplementation, there is a clear gap in the scientific literature regarding its specific quantitative bioavailability compared to other manganese salts. This technical guide provides researchers and drug development professionals with a comprehensive framework of the established methodologies for assessing manganese bioavailability. By employing in vivo animal studies, in vitro cell culture models, and standardized bioaccessibility assays, the absorption characteristics of this compound can be rigorously evaluated. The detailed protocols and analytical methods described herein offer a clear path forward for generating the necessary data to fully characterize this important manganese compound for research and therapeutic applications. Furthermore, an understanding of the impact of manganese on cellular signaling pathways is essential for a complete safety and efficacy assessment. Future research should prioritize direct comparative studies of this compound to build a more complete profile of this compound.

References

- 1. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. Bioavailability of manganese sulfate and manganese monoxide in chicks as measured by tissue uptake of manganese from conventional dietary levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets [journals.iau.ir]

- 6. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medtextpublications.com [medtextpublications.com]

- 9. Manganese transport by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mn bioavailability by polarized Caco-2 cells: comparison between Mn gluconate and Mn oxyprolinate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. rais.ornl.gov [rais.ornl.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 17. QPNC-PAGE - Wikipedia [en.wikipedia.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Manganese Lactate: CAS Numbers, Safety Data, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese lactate (B86563), a compound of interest in various research and development fields. This document details its chemical identifiers, summarizes available safety and toxicity data, presents a detailed experimental protocol involving a manganese-lactate reaction, and visualizes the key signaling pathways influenced by manganese.

Chemical Identification and Properties

Manganese lactate is the chemical salt of manganese and lactic acid. It exists in several forms, primarily distinguished by their degree of hydration. These different forms are associated with unique CAS (Chemical Abstracts Service) numbers.

Table 1: Chemical Identification of this compound Forms

| Form | CAS Number | Molecular Formula | Molar Mass | Appearance | Solubility |

| Anhydrous | 51877-53-3 | C₆H₁₀MnO₆ | 233.08 g/mol | Light pink crystals | Soluble in water and ethanol |

| Dihydrate | 74051-88-0 | C₆H₁₀MnO₆ · 2H₂O | 269.11 g/mol | Light pink crystals | Soluble in water |

| Trihydrate | 6505-50-6 | C₆H₁₀MnO₆ · 3H₂O | 287.12 g/mol | Light pink crystals | Soluble in water |

Safety and Toxicity Data